4-Bromo-1,2-bis(octyloxy)benzene
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Overview
Description
4-Bromo-1,2-bis(octyloxy)benzene is an organic compound with the molecular formula C22H37BrO2. It is a derivative of benzene, where two octyloxy groups and one bromine atom are substituted on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-bis(octyloxy)benzene typically involves the bromination of 1,2-bis(octyloxy)benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction proceeds through an electrophilic aromatic substitution mechanism, where the bromine atom is introduced to the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,2-bis(octyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
4-Bromo-1,2-bis(octyloxy)benzene has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of conducting polymers and organic electronic materials.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-bis(octyloxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and octyloxy groups influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The pathways involved include the formation of reactive intermediates, such as arenium ions, which undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene: Similar structure but with bromomethyl groups instead of a single bromine atom.
1,2-Bis(octyloxy)benzene: Lacks the bromine atom, making it less reactive in certain substitution reactions
Uniqueness
4-Bromo-1,2-bis(octyloxy)benzene is unique due to the presence of both bromine and octyloxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in materials science and organic synthesis .
Properties
Molecular Formula |
C22H37BrO2 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-bromo-1,2-dioctoxybenzene |
InChI |
InChI=1S/C22H37BrO2/c1-3-5-7-9-11-13-17-24-21-16-15-20(23)19-22(21)25-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18H2,1-2H3 |
InChI Key |
NCPOKNBUYXLCFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)Br)OCCCCCCCC |
Origin of Product |
United States |
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